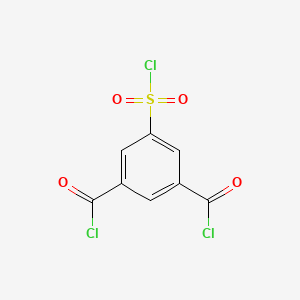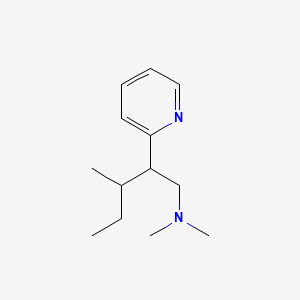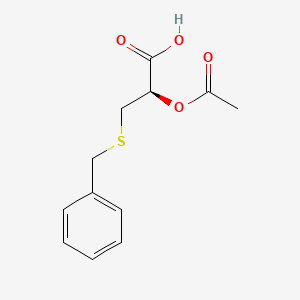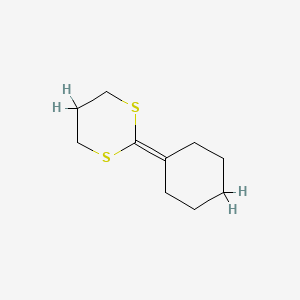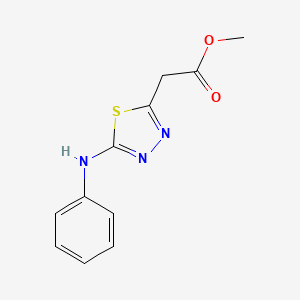
Methyl (5-anilino-1,3,4-thiadiazol-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (5-anilino-1,3,4-thiadiazol-2-yl)acetate is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5-anilino-1,3,4-thiadiazol-2-yl)acetate typically involves the reaction of 5-anilino-1,3,4-thiadiazole with methyl chloroacetate under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is refluxed for several hours, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (5-anilino-1,3,4-thiadiazol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar aprotic solvents such as dimethylformamide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted thiadiazole derivatives
Aplicaciones Científicas De Investigación
Methyl (5-anilino-1,3,4-thiadiazol-2-yl)acetate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of the thiadiazole ring.
Medicine: Explored for its anticancer properties and as a potential inhibitor of specific enzymes involved in disease pathways.
Industry: Utilized in the development of dyes, pigments, and as a precursor for the synthesis of materials with specific electronic properties .
Mecanismo De Acción
The mechanism of action of Methyl (5-anilino-1,3,4-thiadiazol-2-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interfere with cellular pathways by binding to specific receptors and modulating signal transduction processes .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (5-amino-1,3,4-thiadiazol-2-yl)acetate
- 1,3,4-Thiadiazole-2-amine, 5-(methylthio)
- 5-Amino-3-methyl-1,2,4-thiadiazole
Uniqueness
Methyl (5-anilino-1,3,4-thiadiazol-2-yl)acetate is unique due to the presence of the anilino group, which enhances its biological activity and allows for further functionalization. This compound exhibits distinct chemical reactivity compared to other thiadiazole derivatives, making it a valuable scaffold for the development of new drugs and materials .
Propiedades
Número CAS |
35728-28-0 |
|---|---|
Fórmula molecular |
C11H11N3O2S |
Peso molecular |
249.29 g/mol |
Nombre IUPAC |
methyl 2-(5-anilino-1,3,4-thiadiazol-2-yl)acetate |
InChI |
InChI=1S/C11H11N3O2S/c1-16-10(15)7-9-13-14-11(17-9)12-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,14) |
Clave InChI |
YMVAEERKYXVIQK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=NN=C(S1)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


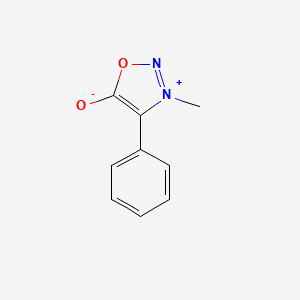
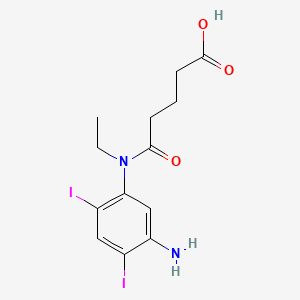
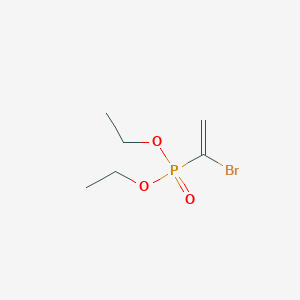
![4-Methyl-2-[(phenylsulfanyl)methyl]phenol](/img/structure/B14678091.png)

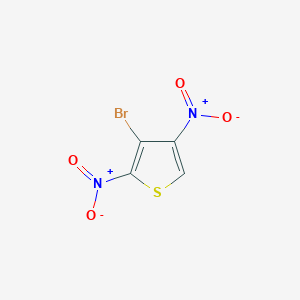
![S-[(Pyridin-3-yl)methyl] dibutylcarbamothioate](/img/structure/B14678106.png)

